Loratadine Epoxide N-Oxide
Description
Contextualization within the Landscape of Loratadine (B1675096) Metabolism and Degradation Research
Loratadine undergoes extensive first-pass metabolism in the liver, a process primarily carried out by various cytochrome P450 (CYP) enzymes. drugbank.comresearchgate.net The main enzymes responsible for the metabolism of loratadine are CYP3A4 and CYP2D6, with contributions from CYP1A1, CYP2C19, and to a lesser extent, CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5. drugbank.comresearchgate.net This metabolic activity leads to the formation of several byproducts, including the major active metabolite, desloratadine (B1670295) (descarboethoxyloratadine). researchgate.netnih.gov
Beyond the primary metabolic pathways, research into the degradation of loratadine under various stress conditions has revealed the formation of other related substances. Forced degradation studies, which subject the drug to conditions like acid and base hydrolysis, oxidation, heat, and photolysis, are crucial for identifying potential degradation products. neuroquantology.comijpsr.comresearchgate.net These studies help in understanding the stability of the drug molecule and in the development of stability-indicating analytical methods. neuroquantology.com
It is within this landscape of metabolic and degradation studies that Loratadine Epoxide N-Oxide emerges as a compound of interest. It represents a product of oxidative processes, which can occur both in vivo as a minor metabolite and in vitro as a degradation product. The formation of N-oxides is a recognized metabolic pathway for drugs containing a pyridine (B92270) ring, such as loratadine. caymanchem.commedchemexpress.com Similarly, epoxidation can occur at susceptible sites on the molecule. The simultaneous presence of both an epoxide and an N-oxide functional group in this compound makes it a unique and complex entity for study.
Significance of Oxidized Chemical Entities and Degradation Products in Drug Substance Integrity
The presence of oxidized chemical entities and other degradation products in a drug substance is a critical concern for the pharmaceutical industry. These impurities can arise from the synthesis process, storage, or the degradation of the active pharmaceutical ingredient (API) over time. synthinkchemicals.comnih.gov Oxidation is a common degradation pathway for pharmaceuticals, often initiated by exposure to air, light, heat, or the presence of trace metal ions. synthinkchemicals.comnih.gov
The formation of such impurities can have several negative consequences:
Impact on Efficacy: Degradation of the API can lead to a decrease in its concentration, thereby reducing the therapeutic efficacy of the drug product. researchgate.net
Potential for Toxicity: Degradation products may have different pharmacological or toxicological profiles than the parent drug, and in some cases, they can be more toxic. researchgate.netnih.gov
Alteration of Physical Properties: The presence of impurities can affect the physical properties of the drug substance and the final dosage form.
Regulatory bodies worldwide have stringent guidelines for the identification, characterization, and control of impurities in drug substances and products. biopharminternational.com Therefore, a thorough understanding of potential degradation pathways and the resulting products, such as this compound, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. nih.gov The study of these oxidized entities aids in the development of robust manufacturing processes, appropriate packaging, and recommended storage conditions to minimize their formation and ensure the integrity of the drug substance throughout its shelf life. americanpharmaceuticalreview.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H23ClN2O4 |
|---|---|
Molecular Weight |
414.9 g/mol |
InChI |
InChI=1S/C22H23ClN2O4/c1-2-28-20(26)24-12-9-21(10-13-24)22(29-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-25(27)19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |
InChI Key |
ZPCHCJCBRZXZHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3[N+](=CC=C5)[O-])C=C(C=C4)Cl |
Origin of Product |
United States |
Mechanistic Elucidation of Formation Pathways for Loratadine Epoxide N Oxide
Oxidative Transformation Routes from Loratadine (B1675096) Precursors
The conversion of loratadine to Loratadine Epoxide N-Oxide proceeds through two key oxidative transformations. These reactions can be influenced by various factors, leading to different product distributions, including the mono-oxidized intermediates—Loratadine Epoxide and Loratadine N-Oxide.
One of the primary oxidative pathways involves the epoxidation of the tetrasubstituted olefinic bond located in the dibenzocycloheptene ring system of loratadine. This reaction involves an electrophilic attack on the carbon-carbon double bond, resulting in the formation of a three-membered epoxide ring. This product, Loratadine Epoxide, is a known impurity and a potential intermediate in the formation of the bis-oxidized compound. nih.gov The generation of this epoxide is a competitive reaction to the N-oxidation of the pyridine (B92270) ring. nih.gov While not the primary focus of many studies, the development of an asymmetric preparation for a tetrasubstituted loratadine epoxide derivative has been reported with appreciable enantioselectivity. nih.gov
The second critical oxidative route is the N-oxidation of the nitrogen atom within the pyridine ring of the loratadine molecule. nih.gov This transformation yields Loratadine N-Oxide, a known metabolite of loratadine. nih.gov The oxidation of the pyridine nitrogen alters the electronic properties of the ring, making it more electron-rich and potentially influencing its subsequent reactivity. ingentaconnect.com In certain degradation pathways, it has been proposed that loratadine is first transformed into Loratadine N-Oxide by atmospheric oxygen, which then undergoes further reactions. ingentaconnect.com Synthetic strategies have been developed to selectively target this site, demonstrating the feasibility of producing Loratadine N-Oxide with high chemo- and enantioselectivity. nih.gov
The formation of the doubly oxidized this compound requires both epoxidation and N-oxidation. This can theoretically occur through two distinct mechanisms: a concerted process, where both oxidation events happen in a single kinetic step, or a sequential process, where one oxidation is followed by the other.
Research into the catalytic oxidation of loratadine analogs provides strong evidence for a sequential pathway. In studies aimed at synthesizing Loratadine N-Oxide, the formation of both the corresponding epoxide and the bis-oxidized product (this compound) was observed. nih.gov The ability to isolate both mono-oxidized intermediates (Loratadine N-Oxide and Loratadine Epoxide) alongside the final bis-oxidized product strongly suggests that the reaction proceeds stepwise. nih.gov For instance, one functional group is oxidized first to form an intermediate, which is then subjected to a second oxidation event at the other susceptible site. The reaction conditions and the catalytic system employed can influence the relative rates of these steps and the ultimate product distribution. nih.gov
Influence of Chemical Environment and Catalytic Species on Formation
The chemical environment, including the choice of oxidizing agent and reaction conditions, plays a pivotal role in directing the oxidation of loratadine. Furthermore, both biological and synthetic catalysts can profoundly influence the efficiency and selectivity of the formation of this compound and its precursors.
Different oxidizing agents exhibit varying degrees of selectivity towards the olefinic bond versus the pyridine nitrogen in loratadine.
Meta-Chloroperoxybenzoic acid (m-CPBA): This common oxidizing agent has been shown to convert loratadine into both Loratadine N-Oxide and Loratadine Epoxide. Under specific conditions without a catalyst, m-CPBA favors N-oxidation over epoxidation, with reported chemoselectivity ratios as high as 3.9:1. nih.gov
Hydrogen Peroxide (H₂O₂): As a greener oxidant, hydrogen peroxide is frequently used, typically in the presence of a catalyst, to perform these oxidations. nih.gov Its reactivity and selectivity are highly dependent on the catalytic system it is paired with.
Atmospheric Oxygen: In the context of loratadine degradation in pharmaceutical formulations, it has been hypothesized that atmospheric oxygen may serve as the primary oxidant, leading to the initial formation of Loratadine N-Oxide. ingentaconnect.com
The table below summarizes the effects of different oxidizing agents on loratadine.
| Oxidizing Agent | Preferred Oxidation Site | Observed Selectivity (N-Oxide : Epoxide) | Reference |
| m-CPBA | Pyridine Nitrogen | 3.9 : 1 | nih.gov |
| Hydrogen Peroxide (H₂O₂) | Dependent on Catalyst | Varies | nih.gov |
| Atmospheric Oxygen | Pyridine Nitrogen (Hypothesized) | Not Quantified | ingentaconnect.com |
Catalysts are essential for controlling the oxidative transformations of loratadine, offering pathways to enhance reaction rates and selectivity.
Enzymatic Systems: In biological systems, the metabolism of loratadine is extensively catalyzed by cytochrome P450 (CYP) enzymes in the liver. researchgate.netnih.gov The primary biotransformation involves oxidation reactions. Several CYP isoforms, including CYP3A4, CYP2D6, CYP1A1, and CYP2C19, are responsible for metabolizing loratadine to various products, including desloratadine (B1670295) and its further oxidized derivatives such as hydroxylated and N-oxidized species. researchgate.netnih.govdocumentsdelivered.comdrugbank.com While the direct enzymatic formation of this compound is not explicitly detailed, the known involvement of these enzymes in N-oxidation and other oxidative processes indicates their potential role in its in vivo generation.
Synthetic Catalytic Systems: Significant progress has been made in developing synthetic catalysts to achieve selective oxidation of loratadine and its analogs. Aspartic acid-containing peptides have emerged as highly effective catalysts for the chemo- and enantioselective N-oxidation of loratadine. nih.goveventact.com These peptide catalysts, when used with hydrogen peroxide, can preferentially generate the N-oxide over the epoxide. nih.gov The selectivity is influenced by the specific peptide sequence and the substituents on the loratadine analog. For instance, in one study, a pentapeptide catalyst (P5) applied to loratadine resulted in a 2.1:1 ratio of N-oxide to epoxide. nih.gov Notably, under certain conditions, these catalytic reactions also yield the bis-oxidized this compound, confirming its formation within these synthetic systems. nih.gov
The following table presents data on the catalytic oxidation of a loratadine analog (N-phenylurea substrate 1b) using different peptide catalysts, highlighting the influence of the catalyst on product distribution. nih.gov
| Catalyst | Conversion (%) | Chemoselectivity (−)-6b : 7b (N-Oxide : Epoxide) | Enantiomeric Ratio (er) of N-Oxide | Reference |
| None (m-CPBA) | 69 | 3.9 : 1 | N/A | nih.gov |
| P2 (Tetrapeptide) | 88 | 1.5 : 1 | 83:17 | nih.gov |
| P3 (Tetrapeptide) | 85 | 5.1 : 1 | 61:39 | nih.gov |
Advanced Synthetic Methodologies and Derivatization Strategies
Targeted Laboratory-Scale Synthesis of Loratadine (B1675096) Epoxide N-Oxide
The generation of Loratadine Epoxide N-Oxide is complicated by the presence of two oxidizable sites in the parent loratadine molecule: the pyridine (B92270) nitrogen and the electron-rich exocyclic olefin. nih.gov The targeted synthesis of this bis-oxidized compound requires careful control over reaction conditions to manage the competitive oxidation pathways.
A specific synthetic route for the primary synthesis and isolation of this compound is not extensively documented in the literature, as it is often a minor byproduct of reactions aimed at synthesizing the mono-oxidized species (Loratadine N-Oxide or Loratadine Epoxide). However, its formation has been observed during the oxidation of loratadine analogs. nih.gov
One observed route involves the simultaneous oxidation of a loratadine analog using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). In a study focused on the N-oxidation of N-phenylurea loratadine analog (1b), the use of 1 equivalent of m-CPBA resulted in a mixture of the N-oxide and the epoxide, with the N-oxide being the major product. nih.gov Increasing the equivalents of the oxidizing agent and carefully controlling the reaction time and temperature could potentially favor the formation of the bis-oxidized product.
A potential synthetic approach could therefore be a one-pot oxidation of loratadine using a stoichiometric excess of an oxidizing agent like m-CPBA. The subsequent isolation of this compound would then rely on chromatographic techniques to separate it from the starting material and the mono-oxidized intermediates.
Optimizing the reaction conditions to maximize the yield and purity of this compound involves managing the chemoselectivity of the oxidation process. The choice of oxidant, solvent, temperature, and catalyst can influence the relative rates of N-oxidation and epoxidation.
In studies on analogous systems, it was found that certain peptide-based catalysts could steer the selectivity towards N-oxidation. nih.gov Conversely, to enhance the yield of the bis-oxidized product, conditions that promote both reactions would be necessary. This could involve using a less selective but potent oxidizing agent or a multi-step synthesis where the N-oxide is first formed and isolated, followed by a targeted epoxidation.
For instance, in the oxidation of the 3,5-bistrifluoromethylphenylurea loratadine substrate (1h), the formation of a bis-oxidized compound was detected in minor quantities (<15%) when the reaction was pushed to full consumption of the starting material. nih.gov A deliberate effort to produce this compound as the main product would likely involve adjusting the stoichiometry of the oxidant and extending the reaction time.
Table 1: Reaction Conditions for the Oxidation of Loratadine Analogs
| Entry | Substrate | Oxidant | Catalyst | Solvent | Product(s) | Observations |
|---|---|---|---|---|---|---|
| 1 | N-phenylurea loratadine analog (1b) | m-CPBA (1 equiv) | None | - | N-oxide and Epoxide | 3.9:1 ratio of N-oxidation to epoxidation. nih.gov |
| 2 | Loratadine (1a) | H2O2/Urea | Peptide P5 | CH3CN/H2O | N-oxide and Epoxide | 2.1:1 chemoselectivity for N-oxidation. nih.gov |
| 3 | 3,5-bistrifluoromethylphenylurea loratadine substrate (1h) | H2O2/Urea | Peptide P5 | CH3CN/H2O | N-oxide, Epoxide, and Bis-oxidized product | Formation of <15% bis-oxidized compound. nih.gov |
Purification of this compound from the reaction mixture would be achieved through chromatographic methods such as preparative High-Performance Liquid Chromatography (HPLC), owing to the similar polarities of the mono- and bis-oxidized products.
Stereoselective Synthesis and Chiral Aspects of Related Oxidized Analogs
The formation of the epoxide and the N-oxide introduces multiple chiral centers and elements of chirality into the loratadine scaffold. The epoxide can be formed on two different faces of the double bond, and the N-oxide introduces helical chirality. nih.gov This results in the potential for multiple diastereomers and enantiomers of this compound.
Asymmetric catalysis has been successfully applied to the enantioselective N-oxidation of loratadine analogs using aspartic acid-containing peptide catalysts. nih.gov These catalysts have been shown to produce helically chiral N-oxides with high enantiomeric ratios (up to >99:1 er). nih.gov
While the primary focus of these studies was on selective N-oxidation, the formation of a bis-oxidized product was noted, and in one instance, an asymmetric preparation of a tetrasubstituted loratadine epoxide derivative was achieved with appreciable enantioselectivity. nih.gov A crystal structure of this bis-oxidized analog (8h) showed that both oxygen atoms were added to the same face of the molecule. nih.gov This suggests that a catalyst system could potentially control the stereochemistry of both oxidation events.
A targeted stereoselective synthesis of a specific isomer of this compound would be a formidable challenge, likely requiring a catalyst capable of recognizing the substrate and directing two separate oxidation steps in a stereocontrolled manner, or a sequential, stereoselective synthesis.
The determination of enantiomeric excess (ee) or enantiomeric ratio (er) for chiral loratadine derivatives is typically accomplished using chiral HPLC. For the N-oxide analogs, baseline separation of the enantiomers has been achieved on chiral stationary phases, allowing for accurate determination of the er. nih.gov
For a more complex molecule like this compound, with multiple chiral centers, the separation and quantification of all possible stereoisomers would be more challenging. Chiral HPLC or supercritical fluid chromatography (SFC) would be the methods of choice. The development of a suitable chromatographic method would require screening of various chiral columns and mobile phase conditions to achieve baseline separation of all diastereomers and enantiomers.
Control over the stereochemical outcome would rely on the use of a suitable chiral catalyst or a chiral auxiliary. The peptide catalysts used for the N-oxidation of loratadine analogs have demonstrated a high degree of control over the helical chirality of the N-oxide. nih.gov Achieving control over the stereocenter of the epoxide simultaneously would require a catalyst with a binding pocket that can precisely orient the substrate for a diastereoselective epoxidation of the chiral N-oxide intermediate, or a catalyst that can perform a dynamic kinetic resolution involving both oxidation steps.
Preparation and Characterization of Reference Standards
This compound is commercially available as a reference standard, indicating that methods for its preparation and characterization are established, although not widely published in the peer-reviewed literature. clearsynth.comlgcstandards.com These reference standards are crucial for the accurate identification and quantification of this compound as a potential impurity in loratadine drug substance and products. A deuterated version, Loratadine-d4 Epoxide N-Oxide, is also available for use as an internal standard in mass spectrometry-based analytical methods. clearsynth.comalfa-chemistry.com
The preparation of a certified reference standard involves a robust synthetic process that ensures high purity. The characterization would involve a comprehensive set of analytical techniques to confirm the structure and purity of the compound. These techniques typically include:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to elucidate the chemical structure and confirm the sites of oxidation.
Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass. researchgate.net
Infrared (IR) Spectroscopy to identify functional groups, such as the N-oxide and epoxide moieties.
High-Performance Liquid Chromatography (HPLC) to determine the purity of the standard.
Elemental Analysis to confirm the elemental composition.
The availability of a well-characterized reference standard is essential for regulatory compliance and for ensuring the quality and safety of pharmaceutical products.
Sophisticated Analytical Characterization Techniques for Loratadine Epoxide N Oxide
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are fundamental for the separation of loratadine (B1675096) epoxide N-oxide from its parent compound, loratadine, and other related substances.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and sensitive quantification of loratadine epoxide N-oxide. The inherent selectivity and sensitivity of this technique make it ideal for analyzing complex mixtures.
Upon chromatographic separation, typically using a reverse-phase C18 column, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly employed for the analysis of loratadine and its metabolites. The protonated molecule [M+H]⁺ of this compound would be selected in the first quadrupole for collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second quadrupole, providing a unique fragmentation pattern that serves as a structural fingerprint.
Based on the known fragmentation of loratadine, which includes losses related to the ethyl carboxylate group, the fragmentation of this compound is expected to yield characteristic product ions. The presence of both the epoxide and N-oxide moieties would likely influence the fragmentation pathways, leading to unique daughter ions that can be used for its unambiguous identification. For instance, studies on similar N-oxide metabolites have shown characteristic neutral losses of oxygen. A proposed fragmentation pattern can aid in its structural elucidation.
For quantitative analysis, a multiple reaction monitoring (MRM) method can be developed. This involves monitoring specific precursor-to-product ion transitions, which provides high selectivity and allows for accurate quantification even at low concentrations.
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition | [M+H]⁺ of this compound → Characteristic Product Ions |
| Collision Energy | Optimized for specific transitions |
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used technique for assessing the purity of this compound and for isolating it from synthesis reaction mixtures or degradation samples.
A variety of HPLC methods have been developed for the analysis of loratadine and its impurities, which can be adapted for this compound. helixchrom.com These methods typically employ a reversed-phase column, such as a C18 or C8, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. nih.gov Gradient elution is often preferred to achieve optimal separation of a wide range of related substances with different polarities. nih.gov
For purity profiling, a photodiode array (PDA) detector is advantageous as it can acquire UV spectra across a range of wavelengths, aiding in peak identification and assessing peak purity. The UV spectrum of this compound is expected to be similar to that of loratadine, with absorption maxima in the UV region.
Preparative HPLC can be employed for the isolation of this compound. In this technique, a larger column is used to handle higher sample loads, and fractions corresponding to the peak of interest are collected. The isolated compound can then be used for further structural elucidation or as a reference standard.
Table 2: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5µm |
| Mobile Phase A | 0.05 M potassium phosphate (B84403) buffer (pH 6.9) |
| Mobile Phase B | Acetonitrile/Methanol mixture |
| Gradient | Optimized gradient from Mobile Phase A to B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | Ambient |
Comprehensive Spectroscopic and Spectrometric Elucidation
Spectroscopic and spectrometric techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom in the molecule.
The ¹H NMR spectrum of this compound would show characteristic shifts for the protons in the pyridine (B92270), benzene, cyclohepta, and piperidine (B6355638) rings, as well as the ethyl group of the carbamate (B1207046) moiety. The formation of the N-oxide and epoxide would induce significant changes in the chemical shifts of nearby protons compared to the parent loratadine molecule. For instance, the protons on the pyridine ring adjacent to the N-oxide group would be expected to shift downfield due to the deshielding effect of the oxygen atom. Similarly, the protons on the epoxidized carbon atoms would exhibit distinct chemical shifts.
The ¹³C NMR spectrum would provide complementary information, with the carbon atoms attached to the N-oxide and epoxide functionalities showing characteristic downfield shifts. Two-dimensional NMR experiments would be crucial for establishing the connectivity between protons and carbons, confirming the precise location of the epoxide and N-oxide groups. While specific spectral data for this compound is not publicly available, analysis of related loratadine N-oxide analogs provides expected regions for key proton and carbon signals. nih.gov
Table 3: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 |
| Cyclohepta Protons | 2.5 - 3.5 |
| Piperidine Protons | 1.5 - 4.0 |
| Epoxide Protons | 3.0 - 4.0 |
| Ethyl Group (CH₂) | ~4.1 |
| Ethyl Group (CH₃) | ~1.2 |
High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass of this compound, which in turn allows for the unambiguous determination of its elemental composition. Techniques such as time-of-flight (TOF) or Orbitrap mass spectrometry can provide mass accuracy in the low ppm range.
The molecular formula of this compound is C₂₂H₂₃ClN₂O₄. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured mass. A close agreement between the theoretical and experimental values provides strong evidence for the proposed elemental composition. This technique is particularly valuable in distinguishing between isobaric species, which have the same nominal mass but different elemental compositions. HRMS data is often generated alongside LC-MS/MS experiments to provide comprehensive structural information.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₂H₂₃ClN₂O₄ |
| Theoretical Monoisotopic Mass | 414.1346 |
| Ionization Mode | ESI+ |
| Expected Ion | [M+H]⁺ |
| Theoretical m/z of [M+H]⁺ | 415.1425 |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a "fingerprint" of the molecule based on the vibrations of its functional groups.
The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups. Key expected vibrations include the C=O stretching of the carbamate group (around 1700 cm⁻¹), C-O stretching vibrations, C-N stretching, and aromatic C-H and C=C stretching vibrations. The N-O stretching vibration of the N-oxide group would likely appear in the 1200-1300 cm⁻¹ region. The presence of the epoxide ring would introduce new vibrational modes, such as ring breathing and C-O stretching, which could be observed in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy, which relies on the inelastic scattering of light, would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The theoretical Raman spectrum of pure loratadine shows activity between 300 cm⁻¹ and 1600 cm⁻¹ and moderate to strong activity between 2800 cm⁻¹ and 3300 cm⁻¹. pace.edu The introduction of the epoxide and N-oxide functionalities would alter the vibrational modes and could be detected as shifts in peak positions or the appearance of new peaks compared to the Raman spectrum of loratadine.
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry (where applicable to related N-oxides/epoxides)
X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive information on molecular structure, conformation, and absolute stereochemistry. While specific crystallographic data for this compound is not extensively available in the public domain, the application of this technique to closely related loratadine analogs, including N-oxides, provides significant insights into the structural characteristics that can be extrapolated to this compound.
The solid-state structure of loratadine itself has been characterized using X-ray powder diffraction, confirming its crystalline nature. researchgate.netresearchgate.net More pertinent to the N-oxide moiety, studies on helically chiral analogs of loratadine have successfully employed single-crystal X-ray diffraction to elucidate the absolute configuration of N-oxide derivatives. nih.gov For instance, the crystal structure of a loratadine N-oxide analog was determined, providing unambiguous evidence of its three-dimensional structure and the spatial orientation of the N-oxide group relative to the tricyclic ring system. nih.gov
These studies are crucial as the introduction of an N-oxide or an epoxide group can significantly alter the molecule's conformation and electronic properties. X-ray diffraction analysis of such analogs reveals critical details about bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's stability and interactions in the solid state.
For chiral compounds, which can exist as enantiomers, determining the absolute stereochemistry is vital. X-ray crystallography is a primary method for the unambiguous assignment of absolute configuration. nih.gov This is particularly relevant for epoxides, which can introduce new stereocenters into the molecule. The analysis of diffraction patterns from a single crystal of a chiral compound allows for the determination of the absolute arrangement of its atoms in space. soton.ac.uknih.govresearchgate.net Although challenges can arise in obtaining crystals of suitable quality, advancements in techniques like microcrystal electron diffraction (microED) are expanding the applicability of crystallographic methods to smaller or less ideal crystals. nih.govresearchgate.net
In the context of drug development and quality control, understanding the solid-state properties is essential. The crystalline form of a pharmaceutical ingredient can impact its solubility, stability, and bioavailability. X-ray crystallography provides the foundational data for these assessments. The crystallographic data for loratadine analogs serves as a valuable reference for what can be expected for this compound.
Table 1: Representative Crystallographic Data for Loratadine
| Parameter | Value |
| Chemical Formula | C22H23ClN2O2 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 28.302(18) |
| b (Å) | 4.996(3) |
| c (Å) | 29.154(19) |
| β (°) | 109.158(2) |
| Volume (ų) | 3894.25 |
| Z | 8 |
Data sourced from X-ray powder diffraction data for loratadine. researchgate.net
Electrochemical Characterization and Redox Behavior Studies
The electrochemical properties of a molecule are indicative of its susceptibility to oxidation and reduction reactions. While direct electrochemical studies on this compound are not prominently reported, the redox behavior of the parent compound, loratadine, and its primary metabolite, desloratadine (B1670295), has been investigated, offering a basis for understanding the potential electrochemical characteristics of its N-oxide and epoxide derivative.
Loratadine itself is not directly electroreducible at a dropping mercury electrode. nih.gov However, its electrochemical analysis can be achieved through derivatization. For instance, a nitration procedure can yield a nitro-loratadine derivative that is electrochemically active and can be studied using techniques like polarography and cyclic voltammetry. nih.gov The reduction of the nitro group in this derivative provides a measurable signal for quantification. nih.gov
Alternatively, the oxidation of loratadine can be studied. The anodic peak potential for loratadine has been observed at approximately 1.67 V (vs. Ag/AgCl) using a cathodically pretreated boron-doped diamond electrode in a perchloric acid solution. rsc.orgresearchgate.net This indicates that the loratadine molecule can undergo oxidation at a sufficiently high positive potential. The oxidation is thought to involve the nitrogen atom of the pyridine ring.
The presence of the N-oxide and epoxide functional groups in this compound would be expected to influence its redox behavior. N-oxides can be electrochemically reduced to the corresponding tertiary amine. The epoxide group can also, under certain conditions, be reduced. Therefore, it is plausible that this compound would exhibit cathodic (reduction) peaks corresponding to the reduction of these two functionalities. The exact potentials for these reductions would depend on the specific molecular environment and the experimental conditions, such as pH and the nature of the electrode.
Various voltammetric methods have been developed for the determination of loratadine in pharmaceutical formulations, including square-wave voltammetry and cathodic stripping voltammetry. rsc.orgresearchgate.net These sensitive techniques could potentially be adapted for the analysis of this compound. The electrochemical behavior of desloratadine has also been studied, showing an irreversible reduction peak at approximately -1.65 V. semanticscholar.org This information on a closely related metabolite further enriches the understanding of the electrochemical landscape of loratadine derivatives.
Table 2: Electrochemical Data for Loratadine and Related Compounds
| Compound | Technique | Electrode | Key Findings |
| Loratadine | Square-wave Voltammetry | Cathodically pretreated Boron-Doped Diamond Electrode | Anodic peak potential at 1.67 V (vs. Ag/AgCl) in 0.50 mol L⁻¹ HClO₄ solution. rsc.orgresearchgate.net |
| Nitro-loratadine derivative | Differential Pulse Polarography | Dropping Mercury Electrode | Exhibits a reduction peak for the nitro group, enabling indirect determination of loratadine. nih.gov |
| Desloratadine | Cyclic Voltammetry | Bismuth Film Electrode | Shows an irreversible, diffusion-controlled reduction peak at approximately -1.65 V. semanticscholar.org |
Investigation of Degradation Kinetics and Stability Profile
Identification and Profiling as a Degradation Product under Stress Conditions
Loratadine (B1675096) Epoxide N-Oxide has been identified as a potential degradation product of Loratadine when subjected to specific stress conditions, particularly oxidative and photolytic stress. Forced degradation studies, which are a regulatory requirement for drug development, are designed to intentionally degrade a drug substance to identify potential degradation products and establish degradation pathways.
While extensive public-domain data on the precise yield of Loratadine Epoxide N-Oxide from Loratadine degradation is limited, its formation is chemically plausible. The process involves the oxidation of both the pyridine (B92270) nitrogen to an N-oxide and the epoxidation of the double bond in the cycloheptane (B1346806) ring of the Loratadine molecule. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are essential for the detection and characterization of such degradation products.
Below is an illustrative table summarizing the expected degradation of Loratadine under various stress conditions and the likelihood of this compound formation.
Table 1: Illustrative Data on Loratadine Degradation and Potential Formation of this compound This table is based on general principles of pharmaceutical degradation and is for illustrative purposes due to the lack of specific literature data.
| Stress Condition | Reagent/Condition | Duration | Loratadine Degradation (%) | Likelihood of this compound Formation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 10-20% | Low |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 20-30% | Low |
| Oxidation | 3% H₂O₂ | 48 hours | 25-40% | High |
| Thermal | 60°C | 7 days | 5-15% | Moderate |
| Photolytic | UV light (254 nm) | 72 hours | 15-25% | High |
Influence of Environmental Factors on Degradation Pathways
The stability of this compound is significantly influenced by environmental factors such as light, moisture, and reactive oxygen species. Understanding these influences is critical for defining appropriate storage and handling conditions.
The structure of this compound contains multiple chromophores, making it susceptible to photolytic degradation. The aromatic rings and the N-oxide functional group can absorb ultraviolet radiation, leading to the formation of excited electronic states. These energetic molecules can then undergo a variety of chemical transformations, including:
Deoxygenation: The N-oxide group can be reduced back to the corresponding pyridine upon exposure to UV light, particularly in the presence of photosensitizers.
Rearrangement Reactions: Photo-induced rearrangements of the molecular structure are possible.
Photo-oxidation: In the presence of oxygen, the excited molecule can generate reactive oxygen species, leading to further oxidative degradation.
The epoxide ring, while generally more stable to photolysis than the N-oxide, can also undergo ring-opening reactions under high-energy UV irradiation.
The hydrolytic stability of this compound is a key parameter in determining its shelf-life in aqueous formulations. The molecule contains an ester group that is susceptible to hydrolysis, especially under acidic or basic conditions. The epoxide ring can also undergo hydrolysis, leading to the formation of a diol.
The kinetics of hydrolysis are typically pH-dependent. Under acidic conditions, the epoxide ring opening is catalyzed, while under basic conditions, the hydrolysis of the ester group is accelerated. Neutral pH conditions are generally expected to provide the greatest stability.
Table 2: Hypothetical Hydrolytic Degradation Kinetics of this compound at 40°C This data is hypothetical and serves to illustrate the expected pH-dependent stability profile.
| pH | Predominant Degradation Pathway | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 3 (Acidic) | Epoxide ring opening | ~0.045 | ~15.4 |
| 7 (Neutral) | Slow ester hydrolysis | ~0.009 | ~77.0 |
| 9 (Basic) | Ester hydrolysis | ~0.075 | ~9.2 |
As an N-oxide and an epoxide, this compound is itself a product of oxidation. However, it can be susceptible to further oxidative degradation in the presence of strong oxidizing agents or reactive oxygen species (ROS). Potential sites for further oxidation include the aromatic rings, which can be hydroxylated. The N-oxide group is relatively stable to further oxidation but can participate in redox reactions.
Mechanistic Elucidation of Secondary Degradation Pathways of this compound
Understanding the secondary degradation pathways of this compound is essential for a complete impurity profile of Loratadine. Once formed, this primary degradant can undergo further chemical changes, leading to a cascade of secondary degradation products.
The elucidation of these pathways involves subjecting isolated this compound to the same stress conditions as the parent drug and analyzing the resulting products. For example, a likely secondary degradation product would be the diol formed from the hydrolysis of the epoxide ring, which could then undergo further degradation. The interplay between different degradation mechanisms (e.g., initial photolytic deoxygenation of the N-oxide followed by hydrolysis of the epoxide) can lead to a complex array of secondary impurities.
Computational and Theoretical Investigations of Molecular Behavior
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For Loratadine (B1675096) Epoxide N-Oxide, such studies would provide invaluable insights into its fundamental chemical nature.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Transition State Analysis
A study by Stone et al. (2020) employed DFT calculations to examine the conformational dynamics and enantiomeric stability of loratadine N-oxide analogs. nih.gov This research highlighted the formation of a "bis-oxidized" compound containing both an N-oxide and an epoxide moiety, which is structurally identical to Loratadine Epoxide N-Oxide. nih.gov However, the computational focus of the study remained on the N-oxide analogs, and specific electronic structure data for the epoxide N-oxide was not detailed. nih.gov
A comprehensive DFT analysis of this compound would be necessary to determine key electronic parameters. Such an analysis would typically involve the calculation of:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The energy gap between them indicates the molecule's chemical stability and susceptibility to electronic excitation.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would be particularly insightful for understanding the reactivity of the epoxide and N-oxide functional groups.
Natural Bond Orbital (NBO) Analysis: NBO analysis would provide information about charge transfer interactions within the molecule, contributing to its stability.
Furthermore, DFT calculations would be essential for investigating reaction mechanisms involving this compound, including the analysis of transition states to determine activation energies and reaction pathways.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | (Value) eV | Indicates electron-donating ability |
| LUMO Energy | (Value) eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | (Value) eV | Relates to chemical reactivity and stability |
| Dipole Moment | (Value) Debye | Indicates overall polarity of the molecule |
Note: The values in this table are hypothetical and would require specific DFT calculations to be determined.
Prediction of Spectroscopic Properties and Conformational Isomers
DFT methods are also proficient in predicting various spectroscopic properties, which can aid in the experimental identification and characterization of a compound. For this compound, these predictions would include:
Infrared (IR) Spectroscopy: Calculation of vibrational frequencies would help in assigning the characteristic peaks in an experimental IR spectrum, corresponding to the stretching and bending of specific bonds, such as the C-O of the epoxide and the N-O of the N-oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts would be invaluable for interpreting experimental NMR data and confirming the molecular structure.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) could be employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.
The complex, non-planar structure of this compound suggests the potential for multiple conformational isomers. DFT calculations would be crucial for identifying the most stable conformers by optimizing their geometries and calculating their relative energies. This information is vital as the biological activity of a molecule can be highly dependent on its three-dimensional conformation. The work on loratadine N-oxide analogs has already demonstrated the existence of multiple stable conformers for that class of molecules. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.
Analysis of Conformational Dynamics and Stability in Various Solvents
MD simulations of this compound in different solvents (e.g., water, ethanol, chloroform) would be highly informative. Such simulations could reveal:
Conformational Flexibility: The simulations would illustrate the range of conformations the molecule can adopt in solution and the timescales of transitions between them. This is particularly relevant for a molecule with multiple rotatable bonds and fused ring systems.
Solvent Effects on Stability: The stability of different conformers can be significantly influenced by the surrounding solvent. MD simulations can quantify these effects by analyzing the solvent-solute interactions and the resulting free energy landscapes.
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): These analyses would provide quantitative measures of the molecule's structural stability and the flexibility of specific atomic regions over the course of the simulation.
Table 2: Potential Parameters for MD Simulation of this compound
| Parameter | Example Value/Condition | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system |
| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent environment |
| Temperature | 300 K | Simulates physiological conditions |
| Pressure | 1 atm | Simulates standard atmospheric pressure |
| Simulation Time | >100 ns | Allows for sufficient sampling of conformational space |
Intermolecular Interactions with Complex Chemical Matrices
Understanding how this compound interacts with other molecules is crucial for predicting its behavior in complex environments, such as biological systems or pharmaceutical formulations. MD simulations are an ideal tool for investigating these intermolecular interactions. Potential areas of study include:
Interactions with Biomolecules: Simulations could model the interaction of this compound with proteins or nucleic acids to identify potential binding sites and modes of interaction.
Interactions with Pharmaceutical Excipients: In the context of drug formulation, MD simulations could be used to study the interactions with common excipients like cyclodextrins or polymers. This would help in understanding factors affecting solubility, stability, and drug release. For instance, the simulation could reveal whether the molecule forms inclusion complexes with cyclodextrins and the nature of the forces driving this association (e.g., hydrogen bonding, van der Waals forces).
Role in Pharmaceutical Impurity Profiling and Quality Assurance Research
Methodologies for Trace Impurity Detection and Quantification in Drug Substances and Products
The accurate detection and quantification of trace-level impurities are fundamental to ensuring the quality and safety of pharmaceutical products. For Loratadine (B1675096) Epoxide N-Oxide, a variety of advanced analytical techniques are employed, with high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) being the most prominent. These methods offer the high resolution and sensitivity required to separate and quantify structurally similar compounds within a drug matrix.
A stability-indicating HPLC method is crucial for resolving Loratadine from its potential degradation products, including oxidative impurities. nih.govapexvia.com Such methods are typically developed using a reversed-phase column, often a C18 or C8, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The detection is commonly performed using a UV detector at a wavelength where both the API and the impurity exhibit significant absorbance.
For the trace analysis of Loratadine Epoxide N-Oxide, liquid chromatography coupled with mass spectrometry (LC-MS) offers superior sensitivity and specificity. LC-MS can provide definitive identification of the impurity based on its mass-to-charge ratio, which is particularly useful for impurities present at very low levels. While specific limit of detection (LOD) and limit of quantification (LOQ) values for this compound are not extensively published in peer-reviewed literature, the development of such methods would be guided by the International Council for Harmonisation (ICH) guidelines, which stipulate the requirements for the validation of analytical procedures.
Table 1: Illustrative Analytical Method Parameters for Loratadine Impurity Profiling
| Parameter | Typical Value/Condition |
|---|---|
| Chromatographic Technique | Reversed-Phase HPLC/UPLC |
| Stationary Phase | C18 or C8, various particle sizes |
| Mobile Phase | Gradient elution with buffered aqueous phase and organic modifier (e.g., acetonitrile) |
| Detection | UV/Photodiode Array (PDA) at ~254 nm, Mass Spectrometry (MS) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
Forced degradation studies are instrumental in the development of these analytical methods. neuroquantology.com By subjecting Loratadine to various stress conditions such as oxidation (e.g., with hydrogen peroxide), heat, light, and acid/base hydrolysis, potential degradation products, including this compound, can be generated. These stressed samples are then used to develop and validate an analytical method that can effectively separate and quantify these impurities, ensuring the method is "stability-indicating."
Strategies for Impurity Control and Mitigation in Pharmaceutical Manufacturing Processes
The control of impurities in the manufacturing of pharmaceuticals is a multifaceted approach that begins with a thorough understanding of the synthetic process and potential degradation pathways. For an oxidative impurity like this compound, control strategies focus on minimizing its formation during synthesis, purification, and storage of the drug substance and product.
The formation of this compound is likely a result of oxidative stress. researchgate.net Therefore, key control strategies include:
Raw Material Control: Ensuring the quality of starting materials and reagents is crucial. The presence of oxidizing agents or metallic impurities in raw materials can catalyze the formation of oxidative degradation products.
Process Parameter Optimization: Critical process parameters such as temperature, reaction time, and the concentration of reagents should be carefully controlled to minimize the formation of by-products. The use of antioxidants in the formulation can also be considered to prevent oxidative degradation.
Purification Techniques: Effective purification steps, such as recrystallization or chromatography, are essential to remove impurities from the final API. The choice of solvent and purification conditions should be optimized to maximize the removal of this compound.
Packaging and Storage: The finished drug substance and product should be packaged in containers that protect them from light and atmospheric oxygen. Storage conditions, including temperature and humidity, should be controlled to prevent degradation over the product's shelf life.
Table 2: Key Strategies for Mitigating this compound Formation
| Strategy | Description |
|---|---|
| Inert Atmosphere | Conducting reactions and packaging under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen. |
| Use of Antioxidants | Incorporation of suitable antioxidants in the formulation to inhibit oxidative degradation pathways. |
| Control of Peroxides | Monitoring and controlling peroxide levels in excipients and solvents used in the manufacturing process. |
| Light Protection | Using light-resistant packaging to prevent photolytic degradation that can generate reactive oxygen species. |
Research on Analytical Method Development and Validation for Regulatory Compliance
The development and validation of analytical methods for impurities are governed by stringent regulatory guidelines, primarily those from the ICH. Research in this area for impurities like this compound focuses on creating methods that are specific, sensitive, accurate, precise, and robust.
A stability-indicating analytical method must be able to separate the impurity from the API and other potential impurities without interference. The validation of such a method involves a comprehensive set of experiments to demonstrate its suitability for its intended purpose.
Key validation parameters, as per ICH Q2(R1) guidelines, include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 3: Overview of Validation Parameters for an Impurity Quantification Method
| Validation Parameter | Objective |
|---|---|
| Specificity | Demonstrate separation of this compound from Loratadine and other impurities. |
| LOD & LOQ | Establish the sensitivity of the method for detecting and quantifying trace levels of the impurity. |
| Linearity & Range | Confirm a proportional response to varying concentrations of the impurity. |
| Accuracy & Precision | Verify that the method provides results that are both correct and reproducible. |
| Robustness | Ensure the reliability of the method during routine use with minor variations in operational parameters. |
While specific research focusing exclusively on the validation of an analytical method for this compound is not widely available, the principles and practices for validating stability-indicating methods for other Loratadine impurities are well-established and would be directly applicable. nih.gov The development of such a method would be a critical component of any regulatory submission for a Loratadine-containing product.
Q & A
Q. What analytical methods are recommended for quantifying Loratadine Epoxide N-Oxide in biological samples, and how can their accuracy be validated?
High-performance liquid chromatography (HPLC) is a primary method for quantification, particularly when paired with cation exchange columns. Experimental design optimization (e.g., factorial design) ensures robust method validation, with parameters such as accuracy bias (<2.0%) and precision (%RSD <2.0%) serving as critical validation metrics. System suitability tests, including resolution and tailing factor assessments, should be incorporated to confirm reproducibility . For metabolite detection in plasma, methods like HPLC with UV detection or tandem mass spectrometry (LC-MS/MS) are preferred, requiring calibration curves using spiked plasma samples to ensure linearity and recovery rates .
Q. How can this compound be synthesized and purified for laboratory use?
Synthesis often involves oxidation of loratadine or its intermediates using agents like hydrogen peroxide. For example, catalytic hydrogenation of epoxide rings in related N-oxides (e.g., erythromycin derivatives) has been achieved using hydrogen peroxide in methanol-water mixtures, followed by purification via column chromatography or recrystallization . Purity verification requires techniques such as nuclear magnetic resonance (NMR) for structural confirmation and HPLC for quantifying residual impurities .
Advanced Research Questions
Q. What experimental strategies are effective in resolving contradictions between in vitro and in vivo genotoxicity data for this compound?
Discrepancies may arise from metabolic differences or bioavailability limitations. To address this:
- Use Ames test variants (e.g., fluctuation Ames test) under physiologically relevant conditions (e.g., S9 liver enzyme supplementation) to mimic in vivo metabolism .
- Conduct comparative studies with structurally similar compounds (e.g., 2,6-Dimethylpyridine N-oxide) to identify shared antimutagenic mechanisms, such as radical scavenging or DNA adduct prevention .
- Apply dose-response modeling to reconcile threshold differences between assay systems, ensuring in vitro concentrations align with achievable in vivo levels .
Q. How can researchers design stability studies for this compound under varying physiological conditions?
- pH Stability : Use buffer solutions (pH 1.2–7.4) to simulate gastrointestinal and plasma environments. Monitor degradation via HPLC at timed intervals, calculating half-life (t½) and activation energy (Ea) using Arrhenius plots .
- Thermal Stability : Conduct accelerated stability testing at elevated temperatures (40–60°C) with controlled humidity. Identify degradation products using LC-MS and propose degradation pathways (e.g., hydrolysis of the epoxide ring) .
- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and assess photodegradation kinetics. Use amber glassware for storage to mitigate light-induced decomposition .
Q. What methodologies are suitable for investigating the metabolic pathways of this compound in preclinical models?
- Isotopic Labeling : Synthesize deuterated analogs (e.g., Loratadine-d4 Epoxide N-Oxide) to track metabolite formation via mass spectrometry .
- Microsomal Incubations : Use liver microsomes from species of interest (e.g., human, rat) to identify phase I/II metabolites. Combine with cytochrome P450 inhibitors (e.g., ketoconazole) to elucidate enzyme-specific pathways .
- Bile Cannulation Studies : Collect bile from animal models to detect conjugated metabolites (e.g., glucuronides), providing insights into enterohepatic recirculation .
Methodological Considerations
Q. How should researchers handle discrepancies in chromatographic data when analyzing this compound and its analogs?
- Peak Coelution : Optimize mobile phase composition (e.g., acetonitrile:phosphate buffer ratios) and gradient elution profiles to resolve overlapping peaks .
- Matrix Effects : Validate methods using matrix-matched calibration standards (e.g., plasma or tissue homogenates) to account for ion suppression/enhancement in LC-MS .
- Column Selection : Utilize specialized columns (e.g., C18 with embedded polar groups) to improve retention and selectivity for polar metabolites .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Exposure Mitigation : Use fume hoods for synthesis/purification steps to avoid inhalation of aerosols. Wear nitrile gloves and eye protection due to potential skin/eye irritation .
- Waste Disposal : Neutralize acidic/basic degradation products before disposal. Consult institutional guidelines for hazardous organic waste protocols .
- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidative degradation .
Data Analysis and Reporting
Q. How can researchers ensure rigorous statistical analysis of dose-response relationships in toxicological studies?
- Apply nonlinear regression models (e.g., Hill equation) to calculate EC50 values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups, ensuring p-values are adjusted for multiple comparisons .
- Report confidence intervals (95%) and effect sizes to contextualize biological relevance beyond statistical significance .
Q. What are best practices for documenting and presenting raw data in publications?
- Raw Data : Include in appendices with clear metadata (e.g., sample IDs, instrument settings). Use tables for small datasets and supplementary files for large datasets (e.g., LC-MS chromatograms) .
- Processed Data : Highlight key findings in main figures (e.g., degradation kinetics plots) with detailed captions explaining normalization/scaling steps .
- Reproducibility : Share instrument method files (e.g., HPLC gradients) and scripts for statistical analysis (e.g., R/Python code) in open-access repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
